

A Technical Guide to the Water-Based Manufacturing of Ester C®

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ester C

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This technical guide provides an in-depth overview of the core principles and methodologies involved in the water-based manufacturing process of **Ester C®**, a patented form of calcium ascorbate with vitamin C metabolites. The process leverages aqueous chemistry to produce a pH-neutral and highly bioavailable form of vitamin C.

Core Manufacturing Principles

The water-based production of **Ester C®** is centered around two key chemical transformations: the synthesis of calcium ascorbate from ascorbic acid and the controlled oxidative degradation of a portion of the ascorbic acid to form its metabolites, primarily L-threonate. The entire process is designed to be carried out in an aqueous medium, minimizing the use of organic solvents.

Synthesis of Calcium Ascorbate

The primary reaction involves the neutralization of L-ascorbic acid with a calcium salt, typically calcium carbonate, in an aqueous solution. This acid-base reaction yields calcium ascorbate, carbon dioxide, and water. The reaction is typically carried out at elevated temperatures to ensure complete dissolution of the reactants and to drive the reaction to completion.

Formation of Vitamin C Metabolites

A crucial aspect of the **Ester C®** manufacturing process is the in-situ generation of vitamin C metabolites, including L-threonate. Scientific literature indicates that L-threonic acid is a natural degradation product of ascorbic acid in aqueous solutions, particularly under oxidative conditions[1][2][3][4]. The manufacturing process is believed to incorporate a controlled oxidation step, likely utilizing an oxidizing agent such as hydrogen peroxide in water, to facilitate the conversion of a small fraction of the ascorbic acid into dehydroascorbic acid. This intermediate is then further degraded to form L-threonate and other minor metabolites[5]. This controlled degradation is key to the unique composition of **Ester C®**.

Experimental Protocols

The following protocols are synthesized from publicly available patents and scientific literature describing the aqueous synthesis of calcium ascorbate and the formation of its metabolites.

Protocol for Calcium Ascorbate Synthesis

This protocol is based on methodologies described in patents CN1112418A and CN1107845A[6][7].

Materials:

- L-Ascorbic Acid
- Calcium Carbonate
- Deionized Water
- Lime Milk (Calcium Hydroxide suspension)
- Edible Ethanol

Equipment:

- Jacketed Glass Reactor with Stirrer and Temperature Control
- Filtration Apparatus (e.g., Buchner funnel with vacuum)
- Rotary Evaporator or other vacuum concentration system

- Crystallization Vessel
- Centrifuge
- Vacuum Drying Oven

Procedure:

- **Dissolution:** In the jacketed reactor, dissolve L-ascorbic acid in deionized water at a weight ratio of approximately 1:0.8 to 1:1. Heat the mixture to 30-60°C with continuous stirring to ensure complete dissolution[6][7].
- **Reaction:** Gradually add calcium carbonate to the ascorbic acid solution. The molar ratio of ascorbic acid to calcium carbonate should be approximately 2:1[6]. The reaction is exothermic and will generate carbon dioxide. Control the addition rate to manage the effervescence. The reaction temperature can be maintained between room temperature and 75°C[7]. Some protocols suggest raising the temperature to 60-80°C for 20-25 minutes to ensure the reaction goes to completion[6].
- **pH Adjustment:** After the initial reaction, adjust the pH of the solution to between 4.5 and 7.0 by adding a small amount of lime milk while stirring for 1-30 minutes[7].
- **Filtration:** Filter the reaction mixture under vacuum to remove any unreacted calcium carbonate and other insoluble impurities[7].
- **Concentration:** Concentrate the filtrate under vacuum at a temperature below 70°C until the water content is less than 50% to prepare for crystallization[7].
- **Crystallization:** Cool the concentrated solution while stirring to induce crystallization. For enhanced crystallization, slowly add edible ethanol[7][8].
- **Isolation:** Separate the calcium ascorbate crystals from the mother liquor via centrifugation[7].
- **Washing and Drying:** Wash the crystals with ethanol to remove residual impurities and then dry them under vacuum at 50-60°C to a constant weight[7].

Protocol for Controlled Oxidation to Form L-Threonate

This conceptual protocol is based on the principles of ascorbic acid degradation and a patent for L-threonic acid synthesis (CN102875362A)[5]. This step would likely be integrated into the main process before final purification.

Materials:

- Aqueous solution of L-ascorbic acid (or calcium ascorbate)
- Hydrogen Peroxide (as a catalyst)
- Metal Hydroxide (e.g., calcium hydroxide, as a salifying agent)

Procedure:

- **Reaction Setup:** In a controlled reaction vessel, an aqueous solution of L-ascorbic acid is prepared.
- **Catalyst and Agent Addition:** Hydrogen peroxide is introduced as a catalyst to initiate the oxidation. A metal hydroxide, such as calcium hydroxide, is added as a salifying agent[5].
- **Controlled Reaction:** The reaction temperature is maintained between 0-40°C for a period of 3-6 hours to control the rate and extent of oxidation[5].
- **Quenching and Purification:** The reaction is stopped, and the resulting solution containing calcium ascorbate and calcium L-threonate is then purified.

Data Presentation

The following tables summarize quantitative data reported in the cited patents for the water-based manufacturing process of calcium ascorbate.

Parameter	Value	Reference
Reactant Ratios		
Ascorbic Acid : Water (w/w)	1 : 0.8-1	[6]
Ascorbic Acid : Calcium Carbonate (molar ratio)	2 : 1	[6]
Reaction Conditions		
Dissolution Temperature	30-60°C	[6][7]
Reaction Temperature	Room Temp - 80°C	[6][7]
Reaction Time	20-25 minutes (at 80°C)	[6]
pH of final solution	7.0 - 7.4	[6]
Purification and Yield		
Concentration Temperature	< 70°C	[7]
Drying Temperature	50-60°C	[7]
Product Purity	99.5 - 99.8%	[6]
Recovery Rate	85 - 90%	[6]
Yield	94 - 98.5%	[7]

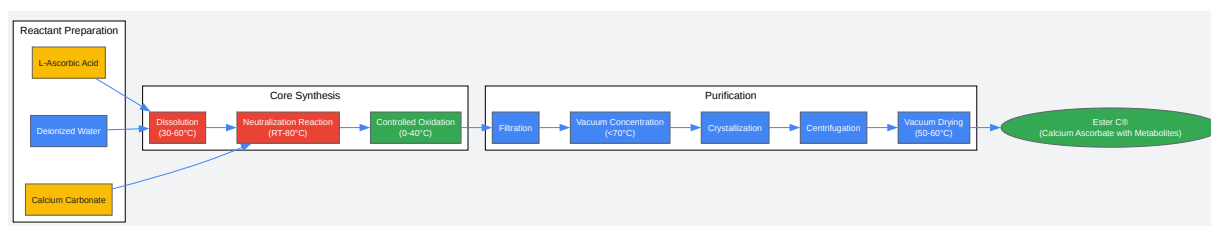
Table 1: Process Parameters for Water-Based Calcium Ascorbate Synthesis

Property	Specification	Reference
Appearance	White to slightly yellow crystalline powder	[9]
Solubility in Water	Soluble	[9]
pH (1 in 10 solution)	6.0 - 7.5	[9]
Specific Rotation	+95° to +97°	[9]
Assay (Calcium Ascorbate Dihydrate)	≥ 98%	[9]

Table 2: Product Specifications for Calcium Ascorbate

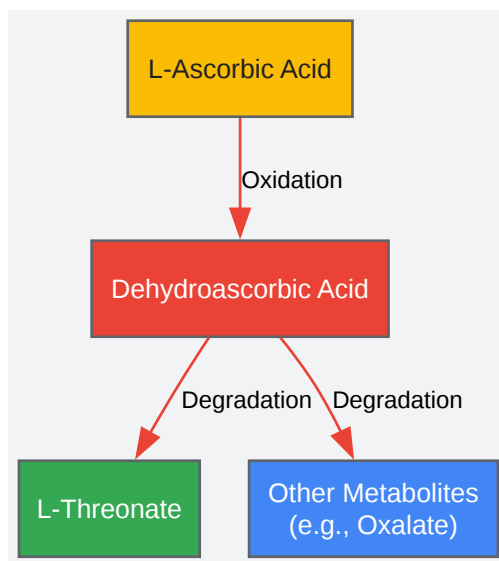
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Water-based manufacturing workflow for **Ester C®**.



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Caption: Ascorbic acid oxidative degradation pathway.

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